N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)furan-2-carboxamide hydrochloride
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Description
The compound is a derivative of benzothiazole . Benzothiazoles are heterocyclic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are known to have diverse biological activities and are used in the synthesis of various anti-inflammatory and anti-tubercular compounds .
Synthesis Analysis
While the specific synthesis process for this compound is not available, benzothiazole derivatives are generally synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Scientific Research Applications
Synthesis and Reactivity
- The compound's synthesis and reactivity have been explored in the context of developing heterocyclic compounds with potential pharmacological activities. For instance, Aleksandrov and El’chaninov (2017) synthesized N-(1-Naphthyl)furan-2-carboxamide and conducted electrophilic substitution reactions, demonstrating the compound's reactive properties and potential as a precursor for various heterocyclic compounds (Aleksandrov & El’chaninov, 2017).
Pharmaceutical Development
- The compound has been a focus in the development of pharmaceuticals, particularly as an inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2), indicating its potential in cancer treatment. Borzilleri et al. (2006) identified analogs as competitive with ATP, having excellent kinase selectivity and pharmacokinetic properties, demonstrating robust efficacy in human carcinoma models (Borzilleri et al., 2006).
Antimicrobial and Anticancer Activities
- This compound has shown promise in antimicrobial and anticancer studies. Zaki, Al-Gendey, and Abdelhamid (2018) reported the synthesis of various derivatives, noting significant cytotoxicity against MCF-7 cell lines, highlighting its potential in cancer therapy (Zaki et al., 2018).
Molecular Structure Analysis
- Structural analysis of similar compounds provides insight into the molecular properties and potential applications of N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)furan-2-carboxamide hydrochloride. Dyachenko et al. (2019) developed a method for synthesizing functionalized thieno[2,3-b]pyridines, offering a foundation for understanding the structural characteristics of related compounds (Dyachenko et al., 2019).
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]furan-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O2S2.ClH/c30-24(20-10-6-14-31-20)28-26-23(25-27-19-9-4-5-11-21(19)32-25)18-12-13-29(16-22(18)33-26)15-17-7-2-1-3-8-17;/h1-11,14H,12-13,15-16H2,(H,28,30);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIZQBFAHGCBCNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=C(S2)NC(=O)C3=CC=CO3)C4=NC5=CC=CC=C5S4)CC6=CC=CC=C6.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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